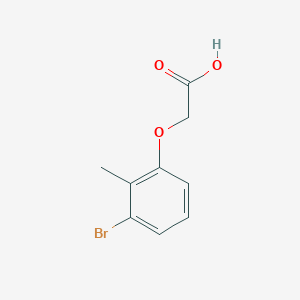

2-(3-Bromo-2-methylphenoxy)acetic acid

Description

2-(3-Bromo-2-methylphenoxy)acetic acid (CAS: 1261618-03-4; C₉H₉BrO₂; molecular weight: 229.07) is a brominated aromatic acetic acid derivative. Its structure features a phenyl ring substituted with a bromine atom at the meta position and a methyl group at the ortho position relative to the acetic acid side chain . This compound is synthesized via regioselective bromination of precursor phenylacetic acids, a method analogous to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid, where bromine is introduced in acetic acid under controlled conditions . Its applications include roles in natural product synthesis, such as intermediates for antimitotic agents like Combretastatin A-4 .

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-(3-bromo-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9BrO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

BADFPGDROOJUPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenoxy)acetic acid typically involves the bromination of 2-methylphenol followed by the reaction with chloroacetic acid. The general synthetic route can be summarized as follows:

Bromination: 2-Methylphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the phenol ring.

Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ester intermediate.

Hydrolysis: The ester intermediate is hydrolyzed under acidic conditions to yield 2-(3-Bromo-2-methylphenoxy)acetic acid.

Industrial Production Methods

Industrial production methods for 2-(3-Bromo-2-methylphenoxy)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

Substitution: Formation of substituted phenoxyacetic acids.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Scientific Research Applications

2-(3-Bromo-2-methylphenoxy)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules through various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of herbicides and other agrochemicals due to its structural similarity to other phenoxyacetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. As a phenoxyacetic acid derivative, it may mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of target plants. This herbicidal activity is primarily due to its ability to disrupt normal cellular processes by binding to auxin receptors and interfering with gene expression and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-(3-bromo-2-methylphenoxy)acetic acid, differing in substituent positions or functional groups (Table 1):

| Compound Name | CAS | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|---|

| 2-(5-Bromo-2-methylphenyl)acetic acid | 854646-94-9 | Br (5), CH₃ (2), COOH (side chain) | C₉H₉BrO₂ | 229.07 | Bromine at para to methyl group |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 2632-13-5 | Br (3), OCH₃ (4), COOH | C₉H₉BrO₃ | 245.06 | Methoxy group at para to bromine |

| 2-(2-Bromophenyl)acetic acid | 1978-67-7 | Br (2), COOH | C₈H₇BrO₂ | 215.04 | Bromine at ortho to acetic acid |

| (3-Bromo-phenylsulfanyl)-acetic acid | 3996-39-2 | Br (3), S-CH₂COOH | C₈H₇BrO₂S | 247.11 | Sulfur atom replaces oxygen in linkage |

Key Observations :

- Substituent Position : Bromine placement significantly affects electronic properties. For example, bromine at meta (as in the target compound) creates a less sterically hindered structure compared to ortho -substituted analogs like 2-(2-bromophenyl)acetic acid .

- Functional Groups : The methoxy group in 2-(3-bromo-4-methoxyphenyl)acetic acid enhances electron-donating effects, contrasting with the electron-withdrawing bromine. This results in a larger C–C–C angle (121.5° vs. 118.2° for methoxy) .

- Linkage Heteroatoms : Replacement of oxygen with sulfur in (3-bromo-phenylsulfanyl)-acetic acid increases molecular weight and alters acidity due to sulfur’s polarizability .

Crystallographic and Hydrogen Bonding Differences

Crystal structures reveal distinct packing motifs and hydrogen-bonding patterns:

- Target Compound : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (motif R₂²(8)) .

- 2-(2-Bromophenyl)acetic Acid : Exhibits a higher R factor (0.042) compared to the target compound (R = 0.026), suggesting greater structural distortion due to steric clashes from ortho -bromine .

- 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Methoxy groups align coplanar with the phenyl ring (torsion angle 1.2°), while the acetic acid group tilts 78.15° from the plane, reducing steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.